molecular formula C8H19NO B1528600 1-Methoxy-4,4-dimethylpentan-3-amine CAS No. 1248952-18-2

1-Methoxy-4,4-dimethylpentan-3-amine

Cat. No. B1528600
M. Wt: 145.24 g/mol
InChI Key: HNMOBVLDWCTSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-4,4-dimethylpentan-3-amine is an organic compound with the molecular formula C8H19NO . It is a derivative of hydroxylamine with the hydroxyl hydrogen replaced by a methyl group .


Molecular Structure Analysis

The molecule contains a total of 28 bonds, including 9 non-H bonds, 4 rotatable bonds, 1 primary amine (aliphatic), and 1 ether (aliphatic) .

Scientific Research Applications

Synthesis of Novel Compounds

A key application is in the synthesis of novel compounds with potential antitumor properties. For instance, the compound has been used in the development of antitumor agents such as 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid (3-(dimethylamino)propyl)amide 4c, highlighting its utility in drug discovery and medicinal chemistry (Mondal et al., 2003).

Polymer Science and Material Chemistry

In the field of polymer science and material chemistry, 1-Methoxy-4,4-dimethylpentan-3-amine serves as a monomer or co-monomer in the synthesis of polymers with special properties. For example, its derivatives have been explored for the creation of polyphenylenevinylene with a triarylamine pendant group, which exhibits reversible redox behavior and potential for high-spin organic polymers, contributing to the development of new materials for electronic applications (Kurata et al., 2007).

Dental Applications

In dental material science, derivatives of 1-Methoxy-4,4-dimethylpentan-3-amine have been investigated for their potential to improve the properties of dental resins. This includes enhancing the polymerization rate and mechanical properties of dental composites, demonstrating the compound's relevance in developing advanced dental materials (Shi & Nie, 2007).

Antifungal Agents

Research has also explored the antifungal properties of derivatives, indicating potential applications in agriculture or medicine. For example, certain derivatives have shown effectiveness against fungi like Aspergillus terreus, suggesting the role of these compounds in developing new antifungal agents (Jafar et al., 2017).

properties

IUPAC Name

1-methoxy-4,4-dimethylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-8(2,3)7(9)5-6-10-4/h7H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMOBVLDWCTSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4,4-dimethylpentan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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